1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol
Description
Properties
IUPAC Name |
1-[2-(hydroxymethyl)pyridin-4-yl]piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c14-8-9-7-10(1-4-12-9)13-5-2-11(15)3-6-13/h1,4,7,11,14-15H,2-3,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKAAFZCQIJOQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CC(=NC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol typically involves the reaction of 2-(hydroxymethyl)pyridine with piperidine under specific conditions . The reaction conditions may include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity of the compound .
Chemical Reactions Analysis
1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that derivatives of piperidine compounds, including 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol, exhibit significant antitumor activity. These compounds can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, research has shown that similar piperidine derivatives can target specific signaling pathways involved in tumor growth and metastasis .
Neuroprotective Effects
The compound's ability to modulate neurotransmitter systems suggests potential neuroprotective applications. It may help in conditions such as neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis . The structural similarity to known neuroprotective agents positions it as a candidate for further investigation in this field.
Inhibition of Protein Kinases
This compound has been explored for its inhibitory effects on protein kinases, particularly Protein Kinase B (Akt). This kinase plays a crucial role in regulating cell survival and metabolism, making it a target for cancer therapy. Compounds with similar structures have demonstrated selectivity towards Akt inhibition, providing a pathway for developing targeted cancer therapies .
Case Study 1: Anticancer Activity
In a study published in Medicinal Chemistry, researchers synthesized several piperidine derivatives and evaluated their anticancer properties against multiple cancer cell lines. The findings indicated that certain modifications to the piperidine structure significantly enhanced cytotoxicity, suggesting that this compound could be optimized for better efficacy against specific tumors .
Case Study 2: Neuroprotection
A recent investigation into the neuroprotective effects of piperidine derivatives showed that compounds similar to this compound could reduce neuronal cell death in models of oxidative stress. The study highlighted the potential mechanisms involved, including the modulation of antioxidant pathways, which could lead to novel treatments for neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl and hydroxyl groups play a crucial role in its binding to target molecules, influencing its biological activity . The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol can be compared with similar compounds such as:
2-(Hydroxymethyl)pyridine: Lacks the piperidine ring, making it less complex.
4-Hydroxypiperidine: Lacks the pyridine ring, affecting its chemical properties.
Pyridinemethanol derivatives: Similar structure but with different functional groups.
The uniqueness of this compound lies in its combined structure of pyridine and piperidine rings with hydroxymethyl and hydroxyl groups, which contribute to its diverse chemical and biological properties .
Biological Activity
1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol, with the chemical formula C11H16N2O2, is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Weight : 208.26 g/mol
- CAS Number : 1249124-23-9
- Structure : The compound features a piperidine ring linked to a pyridine moiety with a hydroxymethyl group, contributing to its unique properties.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes, which is particularly relevant in the context of metabolic disorders such as type 2 diabetes mellitus. It may modulate pathways involved in glucose metabolism and insulin sensitivity.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits both antibacterial and antifungal properties. Its hydroxymethyl and hydroxyl groups facilitate interactions with microbial targets, potentially disrupting their function .
- Binding Affinity : The structural features of this compound allow it to form hydrogen bonds and hydrophobic interactions with active sites in proteins, influencing various biochemical pathways.
Antimicrobial Properties
Research has indicated that derivatives of piperidine, including this compound, possess significant antimicrobial activities against both Gram-positive and Gram-negative bacteria. A study evaluating various piperidine derivatives reported minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
Antidiabetic Potential
The compound has been investigated for its potential role in managing type 2 diabetes. It functions by enhancing insulin sensitivity and modulating glucose uptake in muscle cells, which has been demonstrated in vitro.
Case Studies
-
Case Study on Antimicrobial Efficacy
- A study evaluated the antimicrobial efficacy of several piperidine derivatives, including this compound. The results showed potent activity against E. coli and Candida albicans, indicating its potential as a therapeutic agent for infections caused by these pathogens.
Pathogen MIC (mg/mL) Staphylococcus aureus 0.0039 Escherichia coli 0.025 Candida albicans 0.015 -
Case Study on Antidiabetic Activity
- In a series of experiments aimed at understanding the antidiabetic effects, researchers found that treatment with the compound improved glucose tolerance in diabetic rat models, suggesting its potential utility in diabetes management.
Q & A
Q. What are the established synthetic routes for 1-[2-(Hydroxymethyl)pyridin-4-yl]piperidin-4-ol, and what factors influence yield optimization?
- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, reacting 4-hydroxypyridine derivatives with piperidin-4-ol precursors under mild conditions (e.g., NaBH₄ as a reducing agent) yields the target molecule. Yield optimization depends on solvent polarity (e.g., methanol/ethanol), temperature (20–40°C), and catalyst selection (e.g., Pd/C for hydrogenation). Impurity control requires chromatographic purification (e.g., silica gel column) .
Q. How is this compound characterized using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : The hydroxymethyl group on the pyridine ring shows a distinct singlet at δ ~4.5 ppm (¹H NMR), while the piperidin-4-ol moiety exhibits signals between δ 1.5–3.5 ppm.
- Mass Spectrometry (MS) : Molecular ion peaks at m/z ~208 (M+H⁺) confirm the molecular formula (C₁₁H₁₆N₂O₂).
- HPLC : Reverse-phase C18 columns with a water/acetonitrile gradient (0.1% TFA) resolve polar impurities .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies in activity (e.g., CCR5 antagonism vs. SK inhibition) arise from assay conditions (e.g., cell lines, pH). To resolve these:
- Perform dose-response curves across multiple models (e.g., HEK293 vs. primary cells).
- Validate target engagement using competitive binding assays (e.g., radioligand displacement) .
Q. How do structural modifications (e.g., substituent position) impact target selectivity and potency?
- Methodological Answer : Systematic SAR studies reveal:
- Pyridine ring modifications : A hydroxymethyl group at position 2 enhances water solubility but reduces blood-brain barrier penetration.
- Piperidine substitution : Replacing the 4-hydroxyl group with a methoxy group increases metabolic stability but decreases receptor affinity. Comparative data tables (see example below) guide rational design .
| Derivative | Substituent Position | Target Affinity (IC₅₀, nM) |
|---|---|---|
| Parent compound | 2-(Hydroxymethyl) | 15.2 (CCR5) |
| 2-(Methoxymethyl) derivative | 2-(Methoxymethyl) | 42.8 (CCR5) |
Q. What in vitro pharmacological models are suitable for assessing its therapeutic potential?
- Methodological Answer :
- Enzyme inhibition : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC for prolyl oligopeptidase).
- Cell-based assays : Measure calcium flux in GPCR-transfected CHO cells to evaluate receptor modulation.
- Cytotoxicity : MTT assays in HepG2 cells assess hepatotoxicity thresholds .
Q. What computational approaches predict its reactivity and metabolic stability?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic sites prone to oxidation.
- ADMET prediction : Tools like SwissADME estimate logP (~1.2) and CYP450 metabolism (CYP3A4 primary isoform) .
Q. How can purification methods be optimized for complex reaction mixtures containing this compound?
- Methodological Answer :
- Solid-phase extraction (SPE) : Use mixed-mode cation-exchange cartridges to isolate basic piperidine derivatives.
- Recrystallization : Ethanol/water (7:3 v/v) yields >95% purity. Monitor by TLC (Rf ~0.3 in ethyl acetate/hexane) .
Q. What stability considerations are critical under experimental storage conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
